FURA-2 Pentapotassium Salt
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Overview
Description
FURA-2 Pentapotassium Salt is a ratiometric fluorescent dye used as an intracellular calcium indicator. It is particularly useful in measuring calcium ion concentrations within cells due to its ability to bind to free intracellular calcium and exhibit fluorescence changes upon binding. This compound is cell-impermeant, meaning it cannot cross cell membranes without assistance, and is typically loaded into cells via microinjection or other methods .
Preparation Methods
The synthesis of FURA-2 Pentapotassium Salt involves several steps, starting from the appropriate precursors. The synthetic route generally includes the formation of the core structure followed by the introduction of functional groups that allow for calcium binding and fluorescence. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions in larger reactors with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
FURA-2 Pentapotassium Salt primarily undergoes complexation reactions with calcium ions. Upon binding to calcium, the compound exhibits a shift in its fluorescence excitation spectrum, which is the basis for its use as a calcium indicator. The major product of this reaction is the calcium-bound form of FURA-2, which can be detected using fluorescence microscopy or other fluorescence-based techniques. Common reagents used in these reactions include calcium chloride and other calcium salts, and the reactions are typically carried out in buffered aqueous solutions to maintain physiological pH .
Scientific Research Applications
FURA-2 Pentapotassium Salt has a wide range of applications in scientific research:
Chemistry: Used in studies involving calcium ion detection and quantification.
Biology: Employed in cellular imaging to monitor calcium signaling and homeostasis within cells.
Medicine: Utilized in research on calcium-related diseases and conditions, such as cardiac function and neurodegenerative diseases.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods for drug discovery .
Mechanism of Action
The mechanism of action of FURA-2 Pentapotassium Salt involves its ability to bind to free calcium ions within cells. Upon binding, the compound undergoes a conformational change that results in a shift in its fluorescence excitation spectrum. This shift allows for the ratiometric measurement of calcium concentrations, providing a quantitative assessment of intracellular calcium levels. The molecular targets of FURA-2 are the free calcium ions, and the pathways involved include calcium signaling pathways that regulate various cellular processes .
Comparison with Similar Compounds
FURA-2 Pentapotassium Salt is unique in its ratiometric fluorescence properties, which provide more accurate measurements of calcium concentrations compared to single-wavelength indicators. Similar compounds include:
FURA-2 Acetoxymethyl Ester: A cell-permeant form of FURA-2 that can cross cell membranes and is converted to FURA-2 within the cell.
Fluo-3: Another calcium indicator dye that exhibits fluorescence upon binding to calcium but does not have ratiometric properties.
Quin-2: A calcium indicator with different spectral properties and binding affinities compared to FURA-2
This compound stands out due to its high sensitivity and specificity for calcium ions, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C29H22K5N3O14 |
---|---|
Molecular Weight |
832.0 g/mol |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.